(4-Bromobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide
Description
(4-Bromobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide is a secondary amine salt featuring two benzyl substituents: a 4-bromobenzyl group and a 3,4-dimethoxybenzyl group. The hydrobromide salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The bromine atom introduces electron-withdrawing effects, while the methoxy groups provide electron-donating properties, creating a balanced electronic profile .
Properties
IUPAC Name |
1-(4-bromophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2.BrH/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZQRFXINKSMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)Br)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-69-3 | |
| Record name | Benzenemethanamine, N-[(4-bromophenyl)methyl]-3,4-dimethoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide typically involves the reaction of 4-bromobenzyl chloride with 3,4-dimethoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Bromobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines, or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(4-Bromobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide is used in various scientific research fields, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl and dimethoxybenzyl groups contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzyl Groups
Halogen Substitution
- (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine Hydrobromide
Replacing bromine with chlorine reduces molecular weight (MW: 372.69 vs. ~395.7 for the brominated analogue) and alters electronegativity. Chlorine’s lower atomic radius may improve steric accessibility in binding interactions .
Methoxy Group Position
- (4-Bromobenzyl)(2,3-dimethoxybenzyl)amine Hydrobromide Shifting methoxy groups from 3,4 to 2,3 positions changes electronic distribution.
- (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine Hydrobromide This compound replaces bromine with a 4-methoxy group, increasing electron density and solubility.
Core Structural Analogues
Acridin-9-yl Derivatives (e.g., Compound 18 in )
- It exhibits a lower melting point (128–130°C) compared to brominated analogues, likely due to reduced crystallinity from the planar acridine core .
Phenethylamine Derivatives
- 2-(4-Chlorophenyl)ethylamine Hydrobromide Replacing benzyl with phenethyl groups increases flexibility.
Physical and Chemical Properties
Melting Points and Solubility
- Target Compound : Expected higher melting point (>200°C) due to ionic hydrobromide salt formation and aromatic stacking.
- (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine Hydrobromide: Melting point data unavailable, but lower MW suggests moderate solubility in ethanol/water mixtures .
- Acridin-9-yl Derivatives : Melting points range from 114–172°C, influenced by substituent bulk and symmetry .
Enzyme Inhibition Potential
- Acridin-9-yl Derivatives : Demonstrated dual inhibition of phosphodiesterase 5 (PDE5) and topoisomerases, suggesting the 3,4-dimethoxybenzyl group enhances binding to hydrophobic enzyme pockets .
- Bromine vs. Chlorine : Bromine’s larger atomic radius may improve halogen bonding with target proteins, increasing potency compared to chlorine-substituted analogues .
Toxicity and Metabolism
- Hydrobromide Salts : Improve bioavailability by increasing water solubility, critical for in vivo applications .
Biological Activity
(4-Bromobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of two benzyl moieties: one brominated and the other methoxy-substituted. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. The compound has been investigated for its effectiveness against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of certain Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific pathways affected by this compound are still under investigation, but initial findings suggest interaction with key signaling molecules involved in cancer progression .
The proposed mechanism of action for this compound involves:
- Receptor Interaction : The compound may interact with serotonin receptors, similar to other benzyl derivatives. This interaction could modulate neurotransmitter levels and influence various physiological responses .
- Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions and promoting cell death in cancerous cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 5-Methoxytryptamine | Antidepressant | Serotonin receptor agonist |
| 2C-B (4-bromo-2,5-dimethoxyphenethylamine) | Psychedelic | 5-HT2A receptor agonist |
| N-(4-bromobenzyl)-N-(2-methoxybenzyl)amine | Anticancer | Enzyme inhibition |
This table illustrates that while there are similarities in receptor interactions among these compounds, this compound may have distinct effects due to its unique structural features.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted to evaluate the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be within a range indicating promising antimicrobial properties . -
Anticancer Activity Research :
In vitro assays performed on various cancer cell lines showed that treatment with this compound led to a reduction in cell viability by approximately 50% at concentrations around 10 µM after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating its potential as an anticancer agent .
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the bromobenzyl (δ 7.2–7.5 ppm aromatic protons) and dimethoxybenzyl (δ 3.8 ppm methoxy groups) moieties.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and isotopic pattern from bromine.
- Elemental analysis : Ensures stoichiometric consistency with the hydrobromide salt .
Advanced
Purity discrepancies often stem from residual solvents or unreacted precursors. Advanced methods include:
- HPLC-DAD/ELSD : Quantifies impurities at <0.1% levels.
- X-ray crystallography : Resolves stereochemical ambiguities in the solid state, critical for correlating structure with biological activity .
How does the compound interact with biological targets, and what mechanistic insights exist?
Basic
The compound’s dual aromatic/amine structure suggests potential as a modulator of ion channels or enzymes. For instance, structurally related 3,4-dimethoxybenzylamines exhibit affinity for SKCa channels, which regulate neuronal and cardiovascular functions .
Advanced
Mechanistic studies using electrophysiology (patch-clamp) reveal competitive inhibition of SKCa channels with IC₅₀ values in the µM range. Molecular docking simulations highlight hydrogen bonding between the dimethoxy groups and channel residues (e.g., Glu⁴⁵⁷ in hSK1). Contradictions in activity data may arise from differences in assay conditions (e.g., pH-dependent protonation of the amine) .
How can adsorption studies improve purification strategies for intermediates?
Basic
Activated carbon impregnated with SiO₂ nanoparticles effectively adsorbs polar impurities (e.g., 3,4-dimethoxybenzyl alcohol) via π-π stacking and hydrogen bonding. Freundlich isotherm models (R² > 0.97) guide optimal adsorbent loading .
Advanced
Competitive adsorption between the target amine and byproducts (e.g., unreacted 4-bromobenzyl chloride) requires tailored pore-size distributions in carbon matrices. DFT calculations predict adsorption energies, enabling rational design of adsorbents for scale-up .
What strategies resolve contradictions in biological activity data across studies?
Advanced
Discrepancies often stem from:
- Solubility variations : Use of DMSO vs. aqueous buffers alters compound aggregation.
- Metabolic instability : Incubation with liver microsomes identifies rapid dealkylation of the dimethoxy groups, necessitating prodrug approaches.
- Species-specific effects : Comparative studies in human vs. murine models clarify translational relevance. Cross-referencing with structural analogs (e.g., fluorobenzyl derivatives) isolates substituent-specific effects .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced
Racemization during salt formation can reduce efficacy. Strategies include:
- Chiral chromatography : Resolves enantiomers post-synthesis (e.g., using amylose-based columns).
- Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in the amine coupling step improves enantiomeric excess (ee > 90%) .
How do structural modifications impact physicochemical properties?
Q. Advanced
- Halogen substitution : Replacing bromine with fluorine (as in N-(4-fluorobenzyl) analogs) enhances metabolic stability but reduces logP.
- Methoxy group positioning : Moving the 3,4-dimethoxy groups to 2,5-positions decreases solubility due to disrupted hydrogen bonding .
What computational tools predict the compound’s behavior in biological systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
